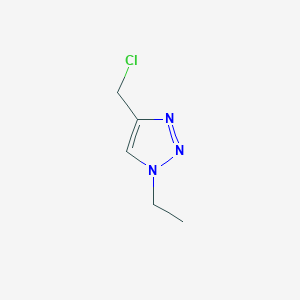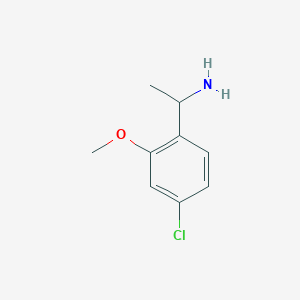
Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-” would have a complex structure due to the presence of the chloro, methoxy, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenemethanamine, 4-chloro-2-methoxy-alpha-methyl-” would depend on its specific structure. These properties could include its molecular weight, density, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Pharmacological Interactions and Toxicological Impacts
The exploration of pharmacological interactions between drugs like MDMA and other substances (e.g., paroxetine) provides insights into their pharmacodynamic and pharmacokinetic interactions. For example, studies have shown that pre-treatment with paroxetine significantly attenuates the physiological and psychological effects of MDMA, indicating a potential area of research for understanding the mechanisms of drug interactions and their impact on human health (Farré et al., 2007).
Neurotoxicity and Serotonin System
Research into the neurotoxic effects of substances like MDMA on the serotonin system highlights the potential risks associated with drug use and the importance of understanding serotonin's role in mood disorders. Studies have investigated the effects of MDMA on serotonin neurons, showing dose-dependent toxicity and emphasizing the need for further research on the neurobiological effects of recreational drugs and their implications for neurological health (Reneman et al., 2001).
Drug Abuse and Forensic Toxicology
The detection of drugs and their metabolites in biological samples is crucial for forensic toxicology. Studies on the presence of drugs like paramethoxyamphetamine (PMA) in hair samples provide valuable tools for understanding patterns of drug abuse and the toxicological profiles of different substances. Such research is essential for developing methods to detect drug use and understanding the toxic effects of novel psychoactive substances (Jang et al., 2016).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its chemical structure, it can be hypothesized that it may interact with its targets through electrophilic aromatic substitution . This is a common reaction mechanism for aromatic compounds, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that many aromatic compounds are involved in various biochemical pathways, including those related to the metabolism of xenobiotics .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 1-(4-chloro-2-methoxyphenyl)ethan-1-amine is currently unavailable .
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDUPOGMYSSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




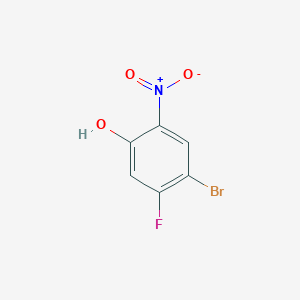
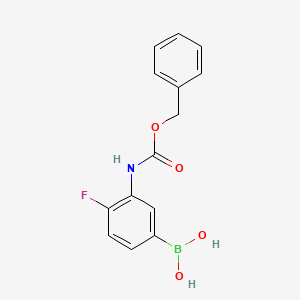
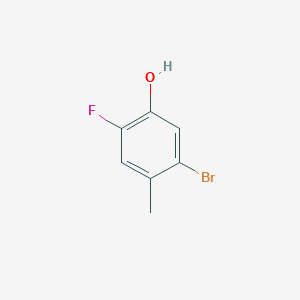
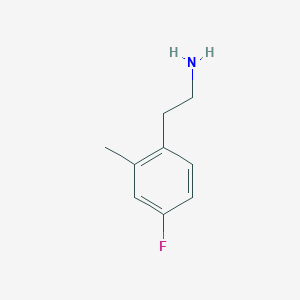
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B1526927.png)


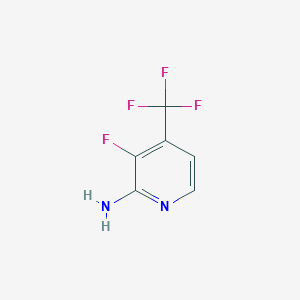
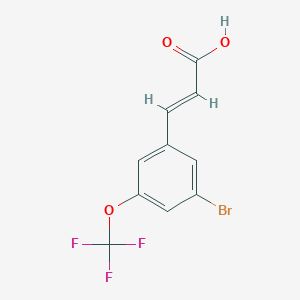
![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)
![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)

